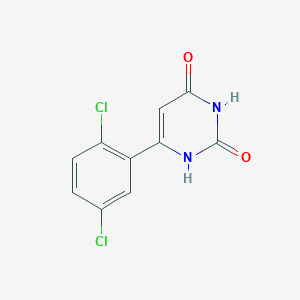

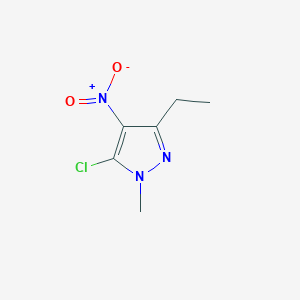

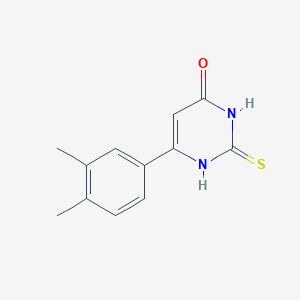

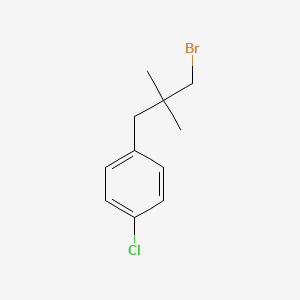

![molecular formula C12H14FNO2 B1467107 [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1248471-11-5](/img/structure/B1467107.png)

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Overview

Description

The compound “[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The fluorobenzoyl group attached to the pyrrolidine ring could potentially enhance the compound’s pharmacological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the fluorobenzoyl group, and the methanol group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Crystal Structures of Metal(II) 2-fluorobenzoate Complexes

The study of metal(II) 2-fluorobenzoates, which share a similar fluoro-substituted benzoic acid moiety with the specified compound, reveals insights into the structural preferences of these complexes with various metals and ligands. This research could guide the synthesis of new molecules with the targeted compound as a precursor or ligand, highlighting its application in developing metal-organic frameworks (MOFs) or coordination compounds with unique properties for catalysis, sensing, or material science (Öztürkkan & Necefoğlu, 2022).

Methanol in Transformer Insulating Oil

The detection of methanol as a marker for the degradation of insulating paper in transformer insulating oil indicates the broader use of methanol (a part of the compound ) in diagnostics and monitoring of equipment health. This application underscores the importance of methanol derivatives in industrial maintenance and the potential for developing new diagnostic methods or materials based on the compound's methanol moiety (Jalbert et al., 2019).

Hydrogen Production from Methanol

Research on hydrogen production from methanol thermochemical conversion, where methanol derivatives could serve as intermediates or catalysts, highlights the importance of methanol and its derivatives in sustainable energy solutions. The compound could be investigated for its potential role in enhancing the efficiency or selectivity of hydrogen production processes (García et al., 2021).

Methanol Synthesis and Usage

Studies on liquid-phase methanol synthesis and methanol as a fuel for spark ignition engines indicate the broad utility of methanol in the chemical industry and renewable energy sector. The research applications of the specified compound could extend to catalyst design or process optimization in methanol production and utilization, particularly in the development of greener fuels and chemicals (Cybulski, 1994).

Environmental and Biological Roles

Investigations into the environmental and biological roles of methanol and ethanol highlight the toxicological and physiological significance of alcohol-containing compounds. The specified compound might find applications in studies related to toxicology, environmental science, or as a potential scaffold for developing novel therapeutic agents (Pohanka, 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Pyrrolidine derivatives are of great interest in drug discovery, and the fluorobenzoyl group could potentially enhance the compound’s pharmacological properties .

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.

Mode of Action

The mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Many drugs with a pyrrolidine ring are involved in central nervous system pathways, among others .

properties

IUPAC Name |

(2-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-6-5-9(7-14)8-15/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVVCETVTNGYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

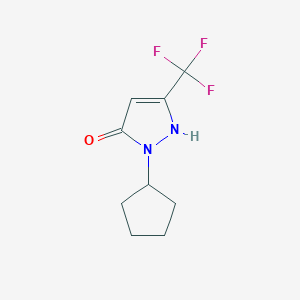

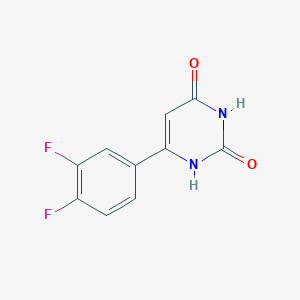

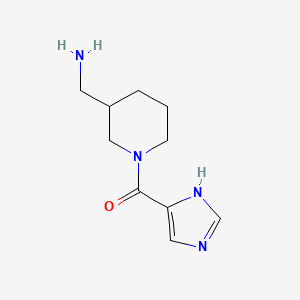

![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)